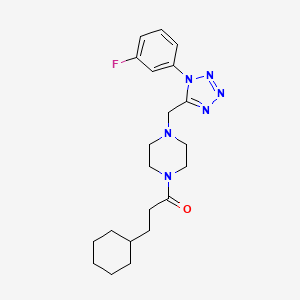

3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Description

This compound features a cyclohexyl group attached to a propan-1-one backbone, linked to a piperazine ring substituted with a tetrazole moiety bearing a 3-fluorophenyl group. The structural complexity arises from the combination of a hydrophobic cyclohexyl group, a polar piperazine-tetrazole system, and a fluorinated aromatic ring.

Properties

IUPAC Name |

3-cyclohexyl-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FN6O/c22-18-7-4-8-19(15-18)28-20(23-24-25-28)16-26-11-13-27(14-12-26)21(29)10-9-17-5-2-1-3-6-17/h4,7-8,15,17H,1-3,5-6,9-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQIQMDHZNINRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group, a piperazine moiety, and a tetrazole ring, which are known to contribute to various biological activities. The presence of the 3-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

- Antitumor Activity : Pyrazole derivatives have been reported to inhibit various cancer cell lines, specifically through mechanisms involving the inhibition of key enzymes like BRAF(V600E) and EGFR . The incorporation of a tetrazole ring has been associated with enhanced antitumor properties.

- Anti-inflammatory Activity : Compounds featuring piperazine and pyrazole rings have shown significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators .

- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess antimicrobial properties against both bacterial and fungal strains. The tetrazole moiety contributes to this activity by enhancing the compound's ability to penetrate microbial membranes .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies:

| Structural Feature | Effect on Activity |

|---|---|

| Tetrazole Ring | Enhances antitumor and antimicrobial activity |

| Piperazine Moiety | Increases solubility and bioavailability |

| Fluorophenyl Group | Improves lipophilicity, aiding in membrane penetration |

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Antitumor Effects : In vitro studies have shown that pyrazole derivatives exhibit cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin demonstrated a synergistic effect, enhancing overall efficacy against resistant cancer cells .

- Anti-inflammatory Studies : A series of piperazine-containing pyrazoles were evaluated for their COX-inhibitory activity. The lead compounds displayed potent inhibition of COX-2, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Efficacy : Research on tetrazole derivatives indicated significant antifungal activity against strains such as Candida albicans and Neisseria gonorrhoeae. The compounds effectively inhibited growth in resistant strains, showcasing their therapeutic potential in infectious diseases .

Scientific Research Applications

Neuropharmacology

The compound's structural features indicate possible interactions with neurotransmitter systems. Research has shown that similar compounds can act as modulators of serotonin and dopamine receptors. This suggests that 3-cyclohexyl-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one may have potential as an antidepressant or anxiolytic agent.

Case Study: A study on related piperazine derivatives demonstrated significant anxiolytic effects in rodent models, indicating that modifications to the piperazine structure can enhance receptor affinity and efficacy .

Cardiovascular Applications

The presence of the tetrazole ring is notable as tetrazole derivatives have been explored for their antihypertensive properties. Compounds containing this moiety have been shown to inhibit angiotensin-converting enzyme (ACE), leading to lowered blood pressure.

Data Table: Antihypertensive Activity of Tetrazole Derivatives

| Compound | Mechanism | Effect on Blood Pressure |

|---|---|---|

| Compound A | ACE Inhibition | Significant reduction |

| Compound B | Angiotensin II Receptor Blockade | Moderate reduction |

| 3-Cyclohexyl... | Potential ACE Inhibition | TBD |

Oncology

Research into compounds with similar structures has indicated potential antitumor activity. The combination of the cyclohexyl group and the tetrazole may enhance lipophilicity, allowing better membrane penetration and increased cytotoxicity against cancer cells.

Case Study: A series of studies on cyclohexyl-tetrazole derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that further exploration of this compound could yield similar outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several analogs reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and synthetic yields:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects: The tetrazole-fluorophenyl moiety in the target compound is structurally analogous to the thiazole-fluorophenyl systems in . The cyclohexyl group introduces greater hydrophobicity compared to the urea-linked phenyl derivatives in –4, which may improve membrane permeability but reduce aqueous solubility.

Synthetic Yields :

- Urea-linked analogs (e.g., 11a, 11c) exhibit yields >85%, suggesting efficient coupling reactions. In contrast, the target compound’s synthesis (if analogous to ) may require palladium-catalyzed cross-coupling, which often results in lower yields (e.g., 39% in Example 76).

Spectroscopic Data: The absence of a urea linker in the target compound differentiates its 1H-NMR profile from –4, where urea NH protons resonate at δ ~9–10 ppm. The propanone carbonyl in the target compound would instead show a signal near δ ~200–210 ppm in 13C-NMR.

Fluorine Substitution :

- The 3-fluorophenyl group in the target compound mirrors analogs in and . Fluorine at the meta position enhances metabolic stability and modulates electronic effects on the tetrazole ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.